molecular formula C15H15NO4 B271263 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate

2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate

Cat. No. B271263
M. Wt: 273.28 g/mol
InChI Key: BGMSCWDTHRQZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves its ability to inhibit PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate in lab experiments is its potent inhibitory effect on PKC. This makes it a valuable tool for studying PKC signaling pathways. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate. One area of research is the development of more efficient synthesis methods to obtain this compound in larger quantities. Another direction is the study of its potential use in the treatment of inflammatory diseases. Further studies are also needed to explore its anticancer properties and its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. Its potent inhibitory effect on PKC makes it a valuable tool for studying PKC signaling pathways. It has also shown promising results in preclinical studies for its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to explore its full potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves several chemical reactions. The first step involves the reaction of 2,3-dimethylaniline with ethyl bromoacetate to form 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This intermediate product is then reacted with potassium carbonate and 2-furoyl chloride to form this compound. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate has several potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies related to PKC signaling pathways. This compound has also been studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and has shown promising results in preclinical studies.

properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C15H15NO4/c1-10-5-3-6-12(11(10)2)16-14(17)9-20-15(18)13-7-4-8-19-13/h3-8H,9H2,1-2H3,(H,16,17)

InChI Key

BGMSCWDTHRQZBN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C

Origin of Product

United States

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